

Comparative Analysis of the Receptor Cross-Reactivity Profile of Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gastrazole free acid	
Cat. No.:	B1674632	Get Quote

For Immediate Release

This guide provides a detailed comparison of the receptor cross-reactivity profile of **Gastrazole free acid** (also known as JB95008), a potent and selective cholecystokinin 2 (CCK2) receptor antagonist, with other selective CCK2 receptor antagonists, including Netazepide (formerly YF476) and Z-360. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Gastrazole's off-target interaction profile.

Gastrazole has been investigated for its therapeutic potential, notably in the context of pancreatic cancer, where it is thought to inhibit gastrin-stimulated tumor growth.[1][2][3] Understanding the selectivity of a drug candidate is paramount in predicting its potential for off-target side effects. This guide summarizes available data on the binding affinities of these compounds to their primary target and a range of other physiologically relevant receptors.

Executive Summary of Receptor Binding Profiles

The following table summarizes the binding affinities (Ki in nM) of Gastrazole and comparator CCK2 receptor antagonists for the primary CCK2 receptor and the related CCK1 receptor. A higher Ki value indicates weaker binding affinity.

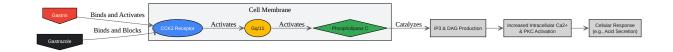


Compound	Primary Target	Ki (nM)	Comparator Receptor	Ki (nM)	Selectivity (CCK1/CCK 2)
Gastrazole (JB95008)	CCK2 Receptor	Potent and Selective[1] [2]	CCK1 Receptor	-	-
Netazepide (YF476)	CCK2 Receptor	0.068 (rat brain)[4]	CCK1 Receptor (rat pancreas)	>280 nM	~4100-fold[4]
0.19 (human, cloned)[4]					
Z-360	CCK2 Receptor	Novel and Selective[5]	CCK1 Receptor	-	-

Data for a full off-target receptor panel for Gastrazole and Z-360 were not available in the public domain at the time of this publication. The selectivity of Netazepide is well-documented.

Signaling Pathways and Experimental Workflows

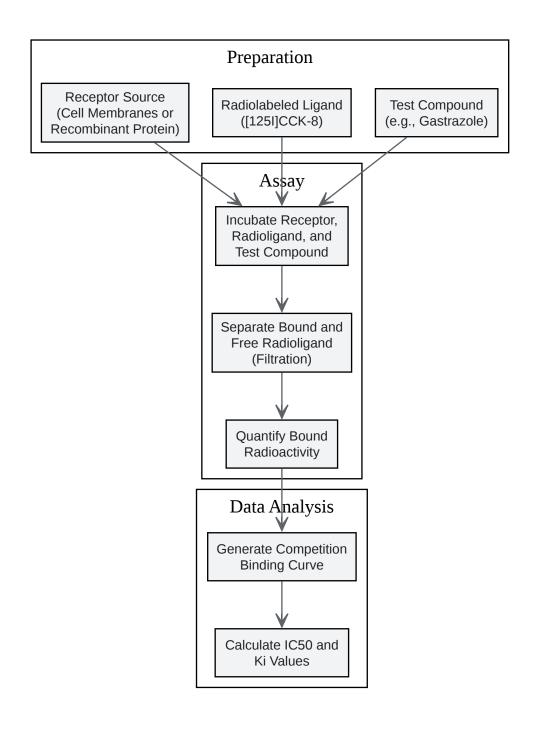
To understand the methodologies used to generate the binding data and to visualize the relevant biological pathways, the following diagrams are provided.



Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Experimental Protocols

The determination of receptor binding affinity and selectivity is primarily conducted through radioligand binding assays. Potential safety-related off-target effects, such as interactions with



the hERG channel and cytochrome P450 enzymes, are assessed using specific electrophysiological and enzymatic assays, respectively.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

- 1. Preparation of Receptor Membranes:
- Cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human CCK2 receptor) are cultured and harvested.
- The cells are lysed, and the cell membranes are isolated by centrifugation.
- The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
- 2. Binding Incubation:
- In a multi-well plate, the receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8 for the CCK2 receptor) and varying concentrations of the unlabeled test compound (e.g., Gastrazole).[7]
- The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.[7]
- 3. Separation of Bound and Free Ligand:
- The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell
 harvester. The filter traps the receptor membranes with the bound radioligand, while the
 unbound radioligand passes through.[8]
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- 4. Quantification and Data Analysis:



- The radioactivity retained on the filters is measured using a scintillation counter.
- The data are plotted as the percentage of specific binding versus the concentration of the test compound.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff
 equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is
 its dissociation constant for the receptor.[9]

hERG Patch Clamp Assay

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, an important indicator of potential cardiotoxicity.

- 1. Cell Preparation:
- A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
- The cells are cultured and prepared for electrophysiological recording.[10]
- 2. Whole-Cell Patch Clamp Recording:
- The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels in a single cell.[11]
- The cell is held at a specific membrane potential, and a voltage protocol is applied to elicit hERG currents.[12]
- 3. Compound Application and Data Acquisition:
- A baseline recording of the hERG current is established.
- The test compound is then applied to the cell at various concentrations.
- The effect of the compound on the hERG current is recorded.



4. Data Analysis:

- The percentage of inhibition of the hERG current is calculated for each concentration of the test compound.
- An IC50 value is determined by fitting the concentration-response data to a sigmoid function.
 [10]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay determines the potential of a compound to inhibit the activity of major drugmetabolizing enzymes of the cytochrome P450 family.

- 1. Enzyme and Substrate Preparation:
- Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) are used.[13]
- A fluorescent probe substrate specific for each CYP isoform is prepared.[14]

2. Incubation:

- The CYP enzyme, the fluorescent substrate, and the test compound at various concentrations are incubated in a multi-well plate.[6]
- The reaction is initiated by the addition of an NADPH-regenerating system.
- 3. Fluorescence Detection:
- The enzymatic reaction results in a fluorescent product, and the increase in fluorescence is monitored over time using a fluorescence plate reader.[15]
- 4. Data Analysis:
- The rate of the reaction is determined from the change in fluorescence over time.
- The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound.
- The IC50 value is determined from the concentration-response curve.[13]



Conclusion

The available data indicates that Gastrazole (JB95008) is a potent and selective CCK2 receptor antagonist.[1][2] Its selectivity profile, particularly in comparison to a broad panel of other receptors, is a critical determinant of its therapeutic window. While direct comparative data across a wide range of off-target receptors for Gastrazole and other CCK2 receptor antagonists like Z-360 is not readily available in the public domain, Netazepide (YF476) has been shown to have a high degree of selectivity for the CCK2 receptor over the CCK1 receptor. [4] Further comprehensive profiling of Gastrazole against a standard panel of receptors, ion channels, and enzymes is necessary for a complete risk-benefit assessment. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]



- 8. merckmillipore.com [merckmillipore.com]
- 9. Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. sophion.com [sophion.com]
- 12. fda.gov [fda.gov]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of the Receptor Cross-Reactivity Profile of Gastrazole Free Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674632#cross-reactivity-of-gastrazole-free-acid-with-other-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



